Endoxifen hydrochloride

Pharmacokinetics CYP2D6 bypass Oral bioavailability

Choose Endoxifen hydrochloride (CAS 1197194-41-4) for research applications requiring a predictable pharmacokinetic profile, independent of the CYP2D6 polymorphisms that limit tamoxifen bioactivation. Unlike 4-hydroxytamoxifen, this compound uniquely induces proteasome-mediated degradation of ERα, ensuring a more complete estrogen receptor blockade for breast cancer and CNS research. The hydrochloride salt guarantees defined aqueous solubility for reproducible in vitro and in vivo studies. Secure your supply of this essential laboratory reagent today.

Molecular Formula C25H28ClNO2
Molecular Weight 409.95
CAS No. 1197194-41-4
Cat. No. B1139294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndoxifen hydrochloride
CAS1197194-41-4
Molecular FormulaC25H28ClNO2
Molecular Weight409.95
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
InChIInChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-;
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endoxifen Hydrochloride (CAS 1197194-41-4) - A CYP2D6-Independent Active Tamoxifen Metabolite for Research and Development


Endoxifen hydrochloride (4-hydroxy-N-desmethyl-tamoxifen; CAS 1197194-41-4) is the hydrochloride salt of (Z)-endoxifen, a key active metabolite of tamoxifen (TAM) and a nonsteroidal selective estrogen receptor modulator (SERM) [1]. It is formed endogenously via CYP2D6-mediated oxidation of tamoxifen but can also be administered directly as the hydrochloride salt to circumvent the substantial interindividual variability in CYP2D6 metabolism [2]. Endoxifen exhibits high affinity for the estrogen receptor (ER) and functions as a potent antiestrogen [3].

Why Tamoxifen or Other Metabolites Cannot Substitute for Endoxifen Hydrochloride in Research Applications


Direct substitution of endoxifen hydrochloride with tamoxifen or alternative metabolites (e.g., 4-hydroxytamoxifen) is not pharmacologically equivalent. Tamoxifen requires CYP2D6-mediated bioactivation to form endoxifen, a step subject to substantial genetic polymorphism that markedly reduces endoxifen exposure in poor metabolizers [1]. Moreover, endoxifen uniquely induces proteasome-mediated degradation of ERα, an effect not observed with 4-hydroxytamoxifen [2]. The hydrochloride salt form provides defined aqueous solubility characteristics essential for reproducible in vitro and in vivo experimentation . These mechanistic and pharmacokinetic distinctions preclude simple interchangeability.

Quantitative Evidence of Endoxifen Hydrochloride's Differential Performance vs. Comparators


Direct Oral Endoxifen Achieves 100-Fold Greater Exposure Than Equivalent Tamoxifen Dosing in Rats

In female Sprague-Dawley rats, oral administration of endoxifen hydrochloride (2 mg/kg) resulted in 100-fold greater systemic exposure (AUC) of endoxifen compared to an equivalent oral dose of tamoxifen [1]. This demonstrates that direct dosing with endoxifen hydrochloride completely circumvents the CYP2D6-dependent metabolic activation required for tamoxifen, providing a predictable and consistent pharmacokinetic profile [2].

Pharmacokinetics CYP2D6 bypass Oral bioavailability

Endoxifen Hydrochloride Induces ERα Degradation, a Mechanism Not Observed with 4-Hydroxytamoxifen

In MCF-7 breast cancer cells, endoxifen hydrochloride (100 nM) induces proteasome-mediated degradation of estrogen receptor alpha (ERα), leading to a significant reduction in ERα protein levels within 6 hours [1]. This mechanism is not observed with 4-hydroxytamoxifen (4OHT) under the same conditions [2]. The degradation is concentration-dependent and blocked by the proteasome inhibitor MG132, confirming the proteasome-mediated pathway .

ERα degradation Antiestrogen mechanism Proteasome

~100-Fold Higher ER Antagonistic Potency of Endoxifen Hydrochloride vs. Tamoxifen

In ER-positive breast cancer cell proliferation assays, endoxifen hydrochloride exhibits approximately 100-fold greater potency as an estrogen receptor (ER) antagonist compared to tamoxifen [1]. This quantitative difference underscores the advantage of using the active metabolite directly rather than relying on the prodrug, particularly in experimental systems where maximal ER inhibition is desired.

ER antagonism Potency Antiestrogen

Endoxifen Hydrochloride Demonstrates 4-Fold Higher PKC Inhibition Than Tamoxifen

In a biochemical assay, endoxifen hydrochloride exhibited fourfold higher potency in inhibiting protein kinase C (PKC) compared to tamoxifen [1]. This differential activity is relevant for research applications beyond breast cancer, including studies on bipolar disorder and neuropsychiatric conditions where PKC modulation is implicated [2].

PKC inhibition Bipolar disorder Non-oncology

Endoxifen Hydrochloride Provides Predictable Human Pharmacokinetics with 54.9 h Half-Life

In a first-in-human study, a single oral dose of endoxifen hydrochloride (0.5-4 mg) demonstrated a mean terminal half-life of 54.9 ± 8.6 hours and near dose-proportional pharmacokinetics [1]. At 4 mg, endoxifen hydrochloride achieved a Cmax 3,385% higher than the endoxifen levels observed in subjects administered 20 mg tamoxifen [2]. These data confirm that direct administration of endoxifen hydrochloride yields predictable and sustained exposure, independent of CYP2D6 genotype [3].

Human pharmacokinetics Half-life CYP2D6-independent

Endoxifen Hydrochloride Maintains ER Blockade Even in the Presence of Other Tamoxifen Metabolites

Endoxifen hydrochloride inhibits ERα transcriptional activity and suppresses estrogen-induced breast cancer cell proliferation even in the presence of tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxytamoxifen [1]. This indicates that endoxifen's antiestrogenic effects are not antagonized by other tamoxifen metabolites, a critical advantage in experimental models that may retain residual metabolite pools.

ERα degradation Tamoxifen resistance Metabolite interference

Key Research and Development Applications of Endoxifen Hydrochloride


Investigating ERα Degradation as a Therapeutic Strategy in Endocrine-Resistant Breast Cancer

Endoxifen hydrochloride's unique ability to induce proteasome-mediated degradation of ERα, a mechanism not shared by 4-hydroxytamoxifen [1], makes it an essential tool for studies aiming to exploit this pathway. Researchers investigating acquired resistance to tamoxifen or aromatase inhibitors can employ endoxifen hydrochloride to achieve more complete ER blockade and evaluate its impact on tumor growth and signaling [2].

Bypassing CYP2D6 Polymorphism in Preclinical and Clinical Pharmacokinetic Studies

Direct administration of endoxifen hydrochloride eliminates the need for CYP2D6-mediated bioactivation, providing a consistent and predictable pharmacokinetic profile [3]. This is particularly valuable for in vivo studies in animal models and for translational research where controlling for genetic variability in drug metabolism is critical [4].

Evaluating PKC Inhibition in Bipolar Disorder and Neuropsychiatric Models

Endoxifen hydrochloride exhibits fourfold higher PKC inhibitory potency than tamoxifen [5], supporting its use as a more effective research tool in studies of bipolar disorder and other CNS conditions where PKC signaling is implicated. Ongoing clinical trials are evaluating its efficacy in bipolar I disorder [6].

Achieving Sustained ER Blockade in Long-Term In Vivo Tumor Models

With a human half-life of approximately 55 hours [7] and high oral bioavailability [8], endoxifen hydrochloride enables sustained plasma concentrations in animal models, facilitating long-term efficacy studies without the need for frequent dosing. This property simplifies experimental design and improves the translational relevance of preclinical breast cancer research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endoxifen hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.